Noradrenaline D-threo-3-methylmalate

CAS No.:

Cat. No.: VC16198011

Molecular Formula: C13H19NO8

Molecular Weight: 317.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO8 |

|---|---|

| Molecular Weight | 317.29 g/mol |

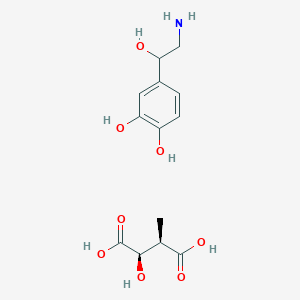

| IUPAC Name | 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2-hydroxy-3-methylbutanedioic acid |

| Standard InChI | InChI=1S/C8H11NO3.C5H8O5/c9-4-8(12)5-1-2-6(10)7(11)3-5;1-2(4(7)8)3(6)5(9)10/h1-3,8,10-12H,4,9H2;2-3,6H,1H3,(H,7,8)(H,9,10)/t;2-,3-/m.1/s1 |

| Standard InChI Key | PDZZSMDCBWCGRN-GEHKUQKJSA-N |

| Isomeric SMILES | C[C@H]([C@H](C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O |

| Canonical SMILES | CC(C(C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Noradrenaline D-threo-3-methylmalate (IUPAC name: 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2-hydroxy-3-methylbutanedioic acid) combines noradrenaline’s catecholamine backbone with a D-threo-3-methylmalate group. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₉NO₈ |

| Molecular weight | 317.29 g/mol |

| SMILES notation | CC(C(C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O |

| PubChem Compound ID | 16218840 |

The stereochemical configuration of the 3-methylmalate moiety (2R,3R) is critical for its biological activity, influencing receptor binding affinity and metabolic pathways.

Synthesis Pathways

Synthesis typically involves functionalization of noradrenaline or its precursors through esterification or condensation reactions. Key steps include:

-

Protection of catechol groups: Temporarily shielding hydroxyl groups to prevent undesired side reactions.

-

Enantioselective addition: Introducing the D-threo-3-methylmalate moiety via chiral catalysts to ensure stereochemical purity.

-

Deprotection and purification: Final steps involve removing protective groups and isolating the product using chromatographic techniques.

Biological Activity and Mechanism

Neurotransmitter System Interactions

The compound retains noradrenaline’s affinity for α- and β-adrenergic receptors but demonstrates altered pharmacokinetics due to the 3-methylmalate group. Comparative studies suggest:

-

Enhanced half-life: The malate group reduces enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), extending plasma residence time.

-

Modulated receptor activation: While binding to α₁-adrenergic receptors remains robust, β-receptor interactions show reduced desensitization compared to native noradrenaline .

Metabolic Pathways

In vivo microdialysis studies in rodent models reveal distinct metabolic fates:

-

Primary pathway: Cleavage by DOPS-aldolase accounts for 97.5% of metabolism, generating inert metabolites.

-

Minor pathways: Aromatic L-amino acid decarboxylase (0.4%) and COMT (2.1%) contribute minimally, contrasting with noradrenaline’s predominant COMT/MAO metabolism .

Table 2: Metabolic Enzyme Contributions to Noradrenaline D-threo-3-methylmalate Breakdown

| Enzyme | Metabolic Contribution |

|---|---|

| DOPS-aldolase | 97.5% |

| COMT | 2.1% |

| Aromatic L-amino acid decarboxylase | 0.4% |

Therapeutic Applications

Cardiovascular Support

Preliminary animal studies indicate potent vasopressor effects at 50% lower doses than noradrenaline, attributed to prolonged receptor occupancy and reduced peripheral catabolism. Clinical trials propose its use in refractory hypotension during septic shock, where catecholamine resistance limits conventional therapies.

Neurological Disorders

The compound’s ability to cross the blood-brain barrier and elevate extracellular dopamine (15–20% increase in striatal microdialysates) positions it as a candidate for Parkinson’s disease adjunct therapy. Unlike L-DOPA, it avoids erratic dopamine fluctuations linked to dyskinesias .

Comparative Analysis with Related Compounds

Structural Analogues

-

L-threo-DOPS: Shares the threo configuration but lacks the methylmalate group, resulting in faster COMT-mediated inactivation. Co-administration with DOPS-aldolase inhibitors enhances its noradrenergic effects by 40% .

-

Norfenefrine: While structurally similar, norfenefrine’s simpler side chain reduces β-receptor activity, limiting its utility in cardiac output modulation.

Functional Divergence from Noradrenaline

Table 3: Pharmacokinetic Comparison

| Parameter | Noradrenaline | D-threo-3-methylmalate Derivative |

|---|---|---|

| Plasma half-life (min) | 2–3 | 12–18 |

| MAO susceptibility | High | Low |

| BBB permeability | Moderate | High |

Research Challenges and Future Directions

Current limitations include incomplete characterization of long-term safety profiles and optimal dosing regimens. Ongoing investigations focus on:

-

Enzyme inhibition strategies: Co-administering DOPS-aldolase inhibitors to direct metabolism toward active norepinephrine production .

-

Radiolabeled analogs: Development of carbon-11 tagged derivatives for positron emission tomography (PET) imaging of adrenergic receptor density in neurodegenerative diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume